molecular formula C10H11N3S B13199748 N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13199748
M. Wt: 205.28 g/mol
InChI Key: GUERTMPTPYESCJ-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core substituted with a cyclopropylmethyl group at the 2-amine position. The thiazolo[5,4-b]pyridine scaffold consists of a fused bicyclic system with a thiazole ring (sulfur and nitrogen atoms) and a pyridine ring, providing a rigid planar structure conducive to interactions in biological systems .

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H11N3S/c1-2-8-9(11-5-1)14-10(13-8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,13)

InChI Key

GUERTMPTPYESCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC3=C(S2)N=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2-Amino-benzothiazolone derivatives
  • β-Amino esters or related intermediates
  • Halogenated piperidine derivatives

Key Reactions

a. Cyclization via Heterocycle Formation

  • The core heterocycle is synthesized through a multi-step process involving the reaction of 2-amino-benzothiazolone with halogenated intermediates, such as bromides or chlorides, under basic or catalytic conditions.
  • For example, a Sandmeyer reaction followed by Sonogashira cross-coupling has been used to generate intermediates with high efficiency, yielding about 39% overall in some reports.

b. Use of Lawesson's Reagent

  • To facilitate sulfur incorporation into the heterocycle, Lawesson's reagent is employed at elevated temperatures (~140°C) for approximately 3 hours, converting precursor molecules into thiazolopyridine derivatives with yields around 71%.

c. Cyclization with Nucleophiles

  • The cyclization step often involves nucleophilic attack by thiourea or similar sulfur donors, forming the thiazolopyridine ring system.

Representative Reaction Scheme

Benzothiazolone derivative + Halogenated piperidine → Cyclized thiazolopyridine intermediate

N-Alkylation with Cyclopropylmethyl Group

Alkylation Conditions

  • The key step involves nucleophilic substitution of the nitrogen atom in the heterocycle with a cyclopropylmethyl halide (e.g., cyclopropylmethyl iodide or bromide).
  • Typical conditions include:
- Base: Cesium carbonate or sodium hydride
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: Room temperature to 60°C
- Time: 12-24 hours

Reaction Outcome

  • The N-alkylation proceeds with moderate to good yields (around 30-60%), depending on the specific halide used and reaction conditions.
  • The process is selective for nitrogen, minimizing side reactions.

Final Purification and Characterization

  • The crude product is purified via column chromatography or recrystallization.
  • Structural confirmation is achieved through NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Summary of Key Data

Step Reagents Conditions Yield References
Heterocycle formation Lawesson's reagent 140°C, 3h 71%
Cyclization Thiourea, base Reflux ~55%
N-Alkylation Cyclopropylmethyl halide, Cs2CO3 RT to 60°C 30-60%

Noteworthy Considerations

  • The stability of intermediates, particularly halogenated heterocycles, is crucial; they must be used promptly after synthesis.
  • Optimization of reaction conditions such as temperature, solvent, and base can significantly influence yields.
  • The synthesis pathway can be adapted for scale-up with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure that incorporates both thiazole and pyridine rings. The presence of a cyclopropylmethyl group contributes to its pharmacological profile. Its molecular formula is C10H11N3SC_{10}H_{11}N_{3}S, indicating the presence of nitrogen and sulfur atoms that may play crucial roles in its biological interactions .

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Cytotoxicity : Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells is an area of active research .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity Cell Line IC50 (μM) Reference
COX-2 InhibitionRAW264.70.04
CytotoxicityA5491.02 - 2.70
CytotoxicityHeLa1.35 - 2.85

These findings suggest that the compound may serve as a lead for developing anti-inflammatory and anticancer agents.

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various thiazole derivatives, including this compound. The compound significantly reduced COX-2 expression in RAW264.7 macrophages, indicating its potential as an anti-inflammatory drug .
  • Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines (A549 and HeLa) revealed that this compound exhibited moderate cytotoxicity through mechanisms likely involving apoptosis and disruption of cellular processes essential for tumor growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications on the thiazole and pyridine rings can enhance or diminish biological activity. For example:

  • Substituents on the Thiazole Ring : The introduction of electron-donating groups has been shown to increase COX inhibition potency.
  • Pyridine Modifications : Alterations in the nitrogen position within the pyridine ring can affect binding affinity to target proteins involved in cancer proliferation .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine Cyclopropylmethyl C₁₀H₁₂N₃S 205.29* High lipophilicity (predicted) -
N-Phenyl-[1,3]thiazolo[5,4-b]pyridin-2-amine Phenyl C₁₂H₉N₃S 227.28 Aromatic stacking capability
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine 5-Bromo C₆H₄BrN₃S 230.09 Halogen bonding potential
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine 5-Methoxy C₇H₇N₃OS 181.21 Electron-donating resonance stabilization
[1,3]Thiazolo[5,4-c]pyridin-2-amine c-fusion isomer C₆H₅N₃S 151.18 Altered electronic distribution

*Calculated using average atomic masses.

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